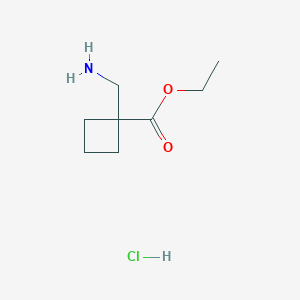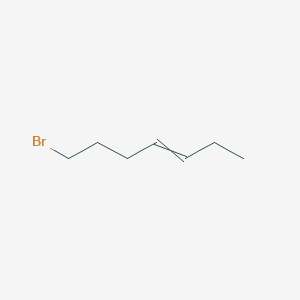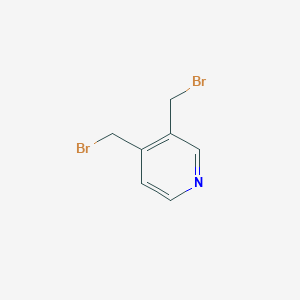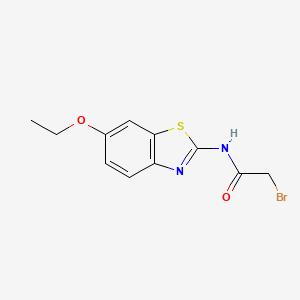
2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Overview
Description
2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromine atom, an ethoxy group, and an acetamide group attached to the benzothiazole ring. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Related compounds have been shown to have antimicrobial activity, suggesting that this compound may interact with microbial proteins or enzymes .
Mode of Action
It is likely that the compound interacts with its targets through the formation of covalent bonds, given the presence of a reactive bromine atom in its structure .
Biochemical Pathways
Related compounds have been shown to disrupt microbial metabolic pathways, leading to cell death .
Pharmacokinetics
The presence of ethoxy groups in its structure suggests that it may be lipophilic, which could influence its absorption and distribution .
Result of Action
Related compounds have been shown to have antimicrobial activity, suggesting that this compound may lead to microbial cell death .
Biochemical Analysis
Biochemical Properties
2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with proteins through hydrogen bonding and hydrophobic interactions, altering their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways by modulating the activity of key signaling proteins. This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. Furthermore, it impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the flux of metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding can be competitive, where the compound competes with the substrate for the active site, or non-competitive, where it binds to an allosteric site, causing conformational changes that reduce enzyme activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound can result in sustained inhibition of enzyme activity and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to inhibit enzyme activity without causing significant toxicity. At higher doses, it can lead to toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been noted, where a certain dosage is required to achieve a significant inhibitory effect, while doses above this threshold can result in adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, leading to changes in metabolic flux and metabolite levels. This compound can inhibit enzymes involved in the synthesis and degradation of specific metabolites, thereby altering their concentrations and affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It can be actively transported into cells by specific transporters or passively diffuse across cell membranes. Once inside the cell, it can bind to various proteins, affecting its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or other organelles, where it exerts its effects on enzyme activity, gene expression, and cellular metabolism. Its localization can also influence its stability and degradation, affecting its overall activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
-
Formation of the Benzothiazole Ring: : The benzothiazole ring can be synthesized through a reaction between 2-aminothiophenol and an appropriate aldehyde or ketone. This reaction often requires a catalyst and specific reaction conditions, such as elevated temperatures and the presence of a dehydrating agent .
-
Introduction of the Bromine Atom: : The bromination of the benzothiazole ring is achieved using bromine or a brominating agent like N-bromosuccinimide (NBS). This step requires careful control of reaction conditions to ensure selective bromination at the desired position .
-
Attachment of the Ethoxy Group: : The ethoxy group can be introduced through an etherification reaction, where an ethylating agent such as ethyl iodide is used in the presence of a base .
-
Formation of the Acetamide Group: : The final step involves the acylation of the benzothiazole derivative with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, to form the acetamide group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The bromine atom in 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols .
-
Oxidation and Reduction Reactions: : The compound can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives .
-
Hydrolysis Reactions: : The acetamide group can undergo hydrolysis under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and amine .
Common Reagents and Conditions
Brominating Agents: N-bromosuccinimide (NBS), bromine.
Ethylating Agents: Ethyl iodide, ethyl bromide.
Acylating Agents: Acetyl chloride, acetic anhydride.
Catalysts: Lewis acids, bases, dehydrating agents.
Major Products Formed
Substituted Benzothiazoles: Products formed by nucleophilic substitution reactions.
Oxidized/Reduced Derivatives: Products formed by oxidation or reduction reactions.
Carboxylic Acids and Amines: Products formed by hydrolysis reactions.
Scientific Research Applications
2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide has a wide range of applications in scientific research:
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer .
-
Industry: : It is used in the development of new materials with specific properties, such as conductivity and fluorescence .
Comparison with Similar Compounds
Similar Compounds
2-amino-6-ethoxybenzothiazole: A similar compound with an amino group instead of a bromine atom.
2-bromo-5-methoxy-1,3-dimethylbenzene: A benzene derivative with similar substituents.
Uniqueness
2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromine atom allows for selective substitution reactions, while the ethoxy and acetamide groups contribute to its solubility and reactivity.
Properties
IUPAC Name |
2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2S/c1-2-16-7-3-4-8-9(5-7)17-11(13-8)14-10(15)6-12/h3-5H,2,6H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXBDCXWRIVQID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


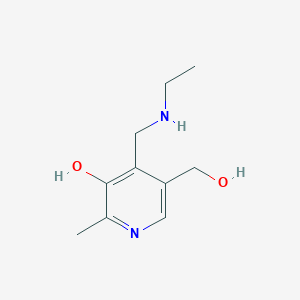

![tert-butyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1442794.png)
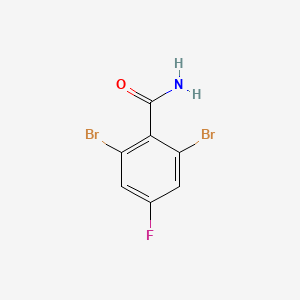
![3-[2-(4-Hydroxyphenyl)ethenyl]phenol](/img/structure/B1442796.png)
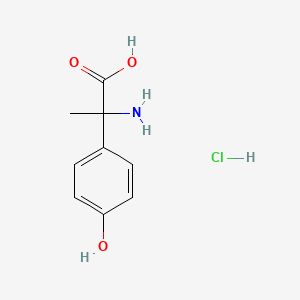
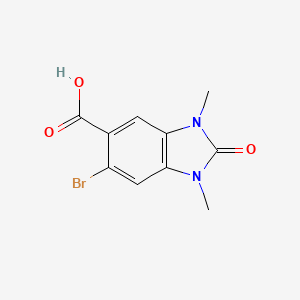
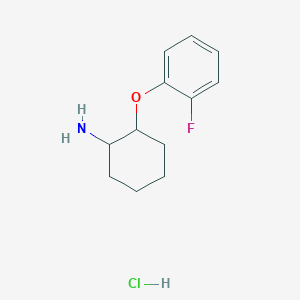
![Spiro[2.5]octan-6-ol](/img/structure/B1442806.png)
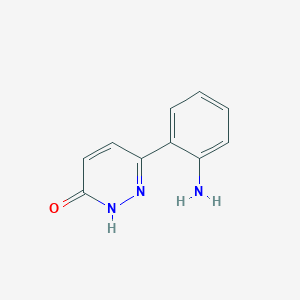
![N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1442811.png)
